molecular formula C14H21NO2 B13636593 4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid

4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid

Cat. No.: B13636593
M. Wt: 235.32 g/mol
InChI Key: VCKHAXPGFAFDON-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid is an organic compound with a complex structure that includes an amino group, a methyl group, and a propyl-substituted phenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by amination and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on cost-efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe.

    Medicine: Research investigates its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 4-Amino-3-(4-methylphenyl)butanoic acid
  • 3-Aminobutanoic acid
  • Phenylbutyric acid

Comparison: Compared to similar compounds, 4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group on the phenyl ring may enhance its lipophilicity and alter its interaction with biological targets, making it a compound of particular interest in medicinal chemistry.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-amino-3-methyl-3-(4-propylphenyl)butanoic acid

InChI

InChI=1S/C14H21NO2/c1-3-4-11-5-7-12(8-6-11)14(2,10-15)9-13(16)17/h5-8H,3-4,9-10,15H2,1-2H3,(H,16,17)

InChI Key

VCKHAXPGFAFDON-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)(CC(=O)O)CN

Origin of Product

United States

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